N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide
Overview
Description
“N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.2529 .
Molecular Structure Analysis
The molecular structure of “N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” is represented by the InChI string: InChI=1/C9H11NO4S/c1-7(12)10-8-2-4-9(5-3-8)15(13,14)6-11/h2-5,11H,6H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
“N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” has a density of 1.416g/cm3, a boiling point of 539.8°C at 760 mmHg, and a refractive index of 1.592 . Its flash point is 280.2°C .Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives, such as N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide, have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This inhibition is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamides conjugated with acetamide fragments, like our compound of interest, exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
These compounds have shown substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Antifungal Activity
Sulfonamides, including N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide, have demonstrated antifungal properties . This broadens their potential use in treating various fungal infections .
Hypoglycemic Activity
Sulfonamides have also been associated with hypoglycemic activity . This suggests potential applications in the management of diabetes .
Anti-HIV Properties
Sulfonamides have shown anti-HIV properties , indicating potential use in the treatment of HIV/AIDS .
Mechanism of Action
Target of Action
The primary target of N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide, exhibit antimicrobial and antitumor activities .
Mode of Action
N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of tetrahydrofolate and hindering DNA synthesis and cell growth .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, leading to a decrease in the production of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides required for DNA replication . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells and microbes .
Result of Action
The inhibition of DHFR by N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide can lead to significant antimicrobial and antitumor activities . The compound has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
properties
IUPAC Name |
N-[4-(hydroxymethylsulfonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(12)10-8-2-4-9(5-3-8)15(13,14)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVSOUGDVGTEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311013 | |
Record name | N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide | |
CAS RN |
949-44-0 | |
Record name | NSC235300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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